molecular formula C19H22N4O2 B12493225 4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12493225
M. Wt: 338.4 g/mol
InChI Key: RVDVJAFVLSJJBY-UHFFFAOYSA-N
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Description

4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a hydroxy group, a methylpiperidinyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its antimicrobial activity.

    7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives: Investigated for their kinase inhibitory properties.

Uniqueness

4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C19H22N4O2/c1-12-7-9-23(10-8-12)19-21-17-16(18(25)22-19)14(11-15(24)20-17)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H2,20,21,22,24,25)

InChI Key

RVDVJAFVLSJJBY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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